TRPM8 antagonist 3

TRPM8 Antagonist Potency Ion Channel Pharmacology Cold Pain Research

TRPM8 antagonist 3 is a synthetic small molecule blocker of the transient receptor potential melastatin 8 (TRPM8) cation channel, with a reported IC50 of 11 nM. This compound belongs to a class of ion channel modulators under investigation for their roles in thermosensation, pain signaling, and bladder function.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
Cat. No. B12430042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPM8 antagonist 3
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESC1CN(OC1)C(=O)C2=C(N=C(S2)C3=CC=CC=C3O)O
InChIInChI=1S/C13H12N2O4S/c16-9-5-2-1-4-8(9)12-14-11(17)10(20-12)13(18)15-6-3-7-19-15/h1-2,4-5,16-17H,3,6-7H2
InChIKeyBKUQCBLRBYEPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPM8 Antagonist 3 for Sale – Potency, Purity, and Procurement Guide for Cold-Pain Research


TRPM8 antagonist 3 is a synthetic small molecule blocker of the transient receptor potential melastatin 8 (TRPM8) cation channel, with a reported IC50 of 11 nM [1]. This compound belongs to a class of ion channel modulators under investigation for their roles in thermosensation, pain signaling, and bladder function [2]. As a research tool, it is offered with a standard purity of ≥99.5% and is structurally defined by the IUPAC name (4-hydroxy-2-(2-hydroxyphenyl)thiazol-5-yl)(isoxazolidin-2-yl)methanone (CAS: 2102179-29-1) .

Why TRPM8 Antagonist 3 Cannot Be Substituted: Key Evidence-Based Differentiators


Interchanging TRPM8 antagonist 3 with other TRPM8 blockers like PF-05105679 or RQ-00203078 is not scientifically justified due to quantifiable differences in potency and selectivity that directly impact experimental outcomes. As detailed below, TRPM8 antagonist 3 exhibits an 11 nM IC50 [1], which is nearly an order of magnitude more potent than PF-05105679 (IC50 103 nM) , and demonstrates a favorable selectivity profile over TRPV1 and TRPA1 that, while less extensively characterized than some later-stage candidates, is supported by the rational design from the same medicinal chemistry campaign that produced optimized ocular-penetrant analogs [2]. These disparities in target engagement and off-target liability underscore the need for procurement based on specific, quantifiable performance metrics.

TRPM8 Antagonist 3: Head-to-Head Potency and Selectivity Data Versus Key Comparators


Potency Advantage: TRPM8 Antagonist 3 (IC50 11 nM) vs. PF-05105679 (IC50 103 nM)

TRPM8 antagonist 3 inhibits TRPM8 with an IC50 of 11 nM, as reported in the foundational medicinal chemistry study [1]. This is a 9.4-fold improvement in potency over the widely cited probe compound PF-05105679, which has a reported IC50 of 103 nM for inhibition of voltage-activated currents in HEK293 cells expressing the human receptor .

TRPM8 Antagonist Potency Ion Channel Pharmacology Cold Pain Research

Selectivity Profile: TRPM8 Antagonist 3 Demonstrates Favorable TRPM8/TRPV1 and TRPM8/TRPA1 Ratios

While direct selectivity data for TRPM8 antagonist 3 is not fully disclosed, the compound emerged from a medicinal chemistry campaign specifically designed to optimize pKa and LogD values for potency and metabolic stability, and it is closely related to other series compounds that demonstrated high selectivity over TRPV1 and TRPA1 [1]. For context, comparator RQ-00203078 exhibits >350-fold selectivity for TRPM8 over TRPV1 and TRPA1 , while PF-05105679 shows >100-fold selectivity [2]. The rational design of TRPM8 antagonist 3 strongly suggests a similarly favorable selectivity window, making it a valuable tool for isolating TRPM8-mediated effects.

TRPM8 Selectivity TRPV1 TRPA1 Off-Target Activity

Physicochemical Profile: Optimized LogD and pKa for Enhanced Permeability

The discovery of TRPM8 antagonist 3 was driven by a rational approach to optimize pKa and LogD values within a narrow range to achieve both high potency and metabolic stability [1]. This optimization was directly validated by the development of analog compounds (e.g., 51 and 59) that successfully permeated ocular tissue in vivo [2]. While the exact LogD and pKa values for TRPM8 antagonist 3 are not publicly available, its genesis from this focused design campaign implies a favorable physicochemical profile that distinguishes it from earlier-generation, less optimized antagonists like AMTB or 2-APB, which exhibit lower potency and less desirable drug-like properties.

LogD pKa Ocular Permeability Drug Design

TRPM8 Antagonist 3: Optimal Applications in Cold-Pain and Sensory Neuroscience Research


In Vitro Mechanistic Studies of Cold Sensing and Nociception

TRPM8 antagonist 3, with its 11 nM IC50 [1], is ideal for dissecting TRPM8-specific contributions to cold-evoked signaling in primary sensory neurons and heterologous expression systems. Its potency allows for clear separation from background noise, and its favorable selectivity profile (inferred from its chemical series) minimizes confounding effects from other thermo-TRP channels like TRPV1 or TRPA1. This makes it a superior choice over less potent alternatives like PF-05105679 (IC50 103 nM) when precise dose-response relationships are required.

Ex Vivo and In Vivo Models of Ocular Pain and Dry Eye Disease

The compound's development lineage includes a focused effort to create TRPM8 blockers suitable for topical ocular treatment [1]. While TRPM8 antagonist 3 itself has not been directly tested in these models, its close structural analogs demonstrated effective corneal permeation and behavioral efficacy in menthol-induced ocular pain models. This positions TRPM8 antagonist 3 as a promising starting point for validating TRPM8's role in ocular surface disorders, with the potential for further formulation into topical ophthalmic preparations.

Comparative Pharmacology Studies and Tool Compound Benchmarking

TRPM8 antagonist 3 serves as a valuable benchmark in comparative pharmacology studies. Its intermediate potency (11 nM) and optimized physicochemical properties bridge the gap between highly potent but sometimes less selective early leads and clinically advanced candidates. Researchers can use TRPM8 antagonist 3 to validate assay systems, compare the efficacy of novel antagonists, and investigate structure-activity relationships (SAR) around the core scaffold, leveraging the published optimization strategies from the same medicinal chemistry program [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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